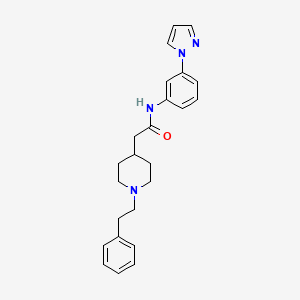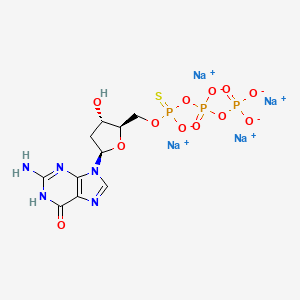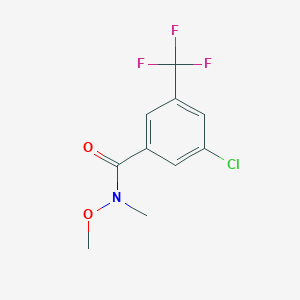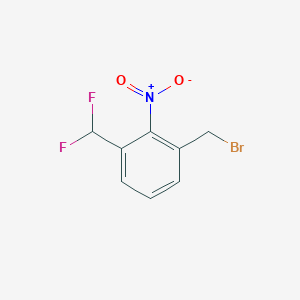![molecular formula C8H10Cl2N2O2 B13839644 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure, which includes a chloromethoxy group, a formyl group, and a pyridinium chloride oxime moiety. It is used in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime typically involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide. This reaction produces chloromethyl methyl ether, which is then used in subsequent steps to form the desired compound . The reaction conditions include maintaining a temperature of 40-45°C and using toluene as a solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-boiling acyl chlorides and dimethoxymethane ensures the purity of the final product. The process involves careful control of reaction conditions to minimize the formation of by-products and ensure high yield .
化学反応の分析
Types of Reactions
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridinium compounds. These products have significant applications in medicinal chemistry and organic synthesis .
科学的研究の応用
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime involves its interaction with molecular targets such as acetylcholinesterase. The compound reactivates acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors, thereby restoring its activity. This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
類似化合物との比較
Similar Compounds
Similar compounds include other oxime-based cholinesterase reactivators such as:
Pralidoxime: Known for its use in treating organophosphate poisoning.
Obidoxime: Another potent cholinesterase reactivator with a broader spectrum of activity.
HI-6: A newer oxime with enhanced efficacy against certain nerve agents
Uniqueness
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime stands out due to its unique combination of functional groups, which confer specific reactivity and therapeutic potential. Its ability to undergo various chemical reactions and its effectiveness as a cholinesterase reactivator make it a valuable compound in both research and practical applications .
特性
分子式 |
C8H10Cl2N2O2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
N-[[1-(chloromethoxymethyl)pyridin-1-ium-2-yl]methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-6-13-7-11-4-2-1-3-8(11)5-10-12;/h1-5H,6-7H2;1H |
InChIキー |
DZKHTMVXEHCDMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C(=C1)C=NO)COCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)


![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)


